molecular formula C7H10N2O3 B11914507 (5R,8S)-8-Hydroxy-1,7-diazaspiro[4.4]nonane-2,6-dione

(5R,8S)-8-Hydroxy-1,7-diazaspiro[4.4]nonane-2,6-dione

Cat. No.: B11914507
M. Wt: 170.17 g/mol
InChI Key: QFDNETLFCLSOQH-CAHLUQPWSA-N
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Description

(5R,8S)-8-Hydroxy-1,7-diazaspiro[4.4]nonane-2,6-dione is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,8S)-8-Hydroxy-1,7-diazaspiro[4.4]nonane-2,6-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ large-scale reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

(5R,8S)-8-Hydroxy-1,7-diazaspiro[4.4]nonane-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(5R,8S)-8-Hydroxy-1,7-diazaspiro[4.4]nonane-2,6-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5R,8S)-8-Hydroxy-1,7-diazaspiro[4.4]nonane-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5R,8S)-8-Hydroxy-1,7-diazaspiro[4.4]nonane-2,6-dione include other spirocyclic compounds and diazaspiro compounds. Examples include:

  • Spiro[4.5]decane derivatives
  • Diazaspiro[5.5]undecane derivatives

Uniqueness

What sets this compound apart is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

(5R,8S)-8-hydroxy-1,7-diazaspiro[4.4]nonane-2,6-dione

InChI

InChI=1S/C7H10N2O3/c10-4-1-2-7(9-4)3-5(11)8-6(7)12/h5,11H,1-3H2,(H,8,12)(H,9,10)/t5-,7+/m0/s1

InChI Key

QFDNETLFCLSOQH-CAHLUQPWSA-N

Isomeric SMILES

C1C[C@]2(C[C@@H](NC2=O)O)NC1=O

Canonical SMILES

C1CC2(CC(NC2=O)O)NC1=O

Origin of Product

United States

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